N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide
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Overview
Description
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an octanamide backbone. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for alcohols and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide typically involves the reaction of tert-butyl(dimethyl)silyl chloride with octanamide in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl chloride acts as a silylating agent, forming the desired product through nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of desilylated products or other substituted derivatives.
Scientific Research Applications
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide involves the formation of a stable silyl ether linkage, which protects sensitive functional groups from unwanted reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing nucleophilic attack on the protected site. This stability is crucial for multi-step synthetic processes, where selective deprotection can be achieved under mild conditions using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): A common silylating agent used for protecting alcohols and amines.
tert-Butyldimethylsilanol: A related compound used in similar applications but with different reactivity.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Another silyl-protected compound used in organic synthesis.
Uniqueness
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide stands out due to its specific application in protecting amides, which is less common compared to alcohols and amines. Its stability and ease of deprotection make it a valuable tool in complex synthetic routes, particularly in the pharmaceutical industry .
Properties
CAS No. |
917470-39-4 |
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Molecular Formula |
C14H31NO2Si |
Molecular Weight |
273.49 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxyoctanamide |
InChI |
InChI=1S/C14H31NO2Si/c1-7-8-9-10-11-12-13(16)15-17-18(5,6)14(2,3)4/h7-12H2,1-6H3,(H,15,16) |
InChI Key |
RTIILXDDHRXWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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